molecular formula C7H16ClNO B1456400 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride CAS No. 90048-31-0

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Cat. No. B1456400
CAS RN: 90048-31-0
M. Wt: 165.66 g/mol
InChI Key: HDJOGFORYNQVNR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Physical And Chemical Properties Analysis

The molecular weight of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is 165.6625 . Unfortunately, the web search results did not provide more detailed physical and chemical properties of this compound.

Scientific Research Applications

Generation of Structurally Diverse Libraries

A ketonic Mannich base derived from 2-acetylthiophene was utilized in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process underscores the versatility of pyran derivatives as precursors in synthesizing a wide range of chemical entities, potentially including "2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride" (Roman, 2013).

Inhibition of SKP2 Activity

The tetrahydropyran derivative "4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline" was reported to disrupt the SCFSKP2 E3 ligase complex, indicating its potential use in cancer therapy by inhibiting the degradation of p27, a cell cycle inhibitor (Shouksmith et al., 2015).

Aryloxyaminopropanoles Synthesis

Reaction of substituted p-tolylalkylamines with phenoxymethyloxiranes led to the formation of new aryloxypropanolamines, some displaying moderate adrenoblocking activity. This showcases the therapeutic potential of pyran derivatives in developing cardiovascular drugs (Aghekyan et al., 2016).

Antibacterial and DNA Photocleavage Activity

New compounds based on acetophenone oximes and their silver complexes were synthesized from "2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride" derivatives. These compounds exhibited significant antibacterial and DNA photocleavage activity, highlighting their potential in developing new antimicrobial agents and tools for molecular biology research (Sharma et al., 2020).

Asymmetric Synthesis of Polyketide Spiroketals

The compound was used in the asymmetric synthesis of polyketide spiroketals, illustrating its role in the synthesis of complex organic molecules with potential pharmacological properties (Meilert et al., 2004).

properties

IUPAC Name

2,2-dimethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-6(8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJOGFORYNQVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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